molecular formula C12H18N2O2 B11811005 Methyl 6-(tert-butylamino)-2-methylnicotinate

Methyl 6-(tert-butylamino)-2-methylnicotinate

Cat. No.: B11811005
M. Wt: 222.28 g/mol
InChI Key: HKSURGFPWDHJID-UHFFFAOYSA-N
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Description

Methyl 6-(tert-butylamino)-2-methylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a tert-butylamino group and a methyl group attached to the nicotinate structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(tert-butylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with tert-butylamine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butylamino)-2-methylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

    Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 6-(tert-butylamino)-2-methylnicotinate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylamino)-2-methylnicotinate involves its interaction with specific molecular targets. The tert-butylamino group plays a crucial role in its activity, influencing its binding to receptors and enzymes. The pathways involved may include modulation of oxidative stress and inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(tert-butylamino)-2-methylnicotinate: Similar compounds include other nicotinates with different substituents, such as ethyl nicotinate and propyl nicotinate.

    Unique Features: The presence of the tert-butylamino group and the specific positioning of the methyl group make this compound unique. These structural features contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl 6-(tert-butylamino)-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C12H18N2O2/c1-8-9(11(15)16-5)6-7-10(13-8)14-12(2,3)4/h6-7H,1-5H3,(H,13,14)

InChI Key

HKSURGFPWDHJID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC(C)(C)C)C(=O)OC

Origin of Product

United States

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